molecular formula C18H15FN2O2 B1529167 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020239-55-7

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1529167
CAS No.: 1020239-55-7
M. Wt: 310.3 g/mol
InChI Key: LCROCWMOMDNQSY-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-methylbenzyl group and a 4-fluorophenyl group, along with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.

    Introduction of the 4-methylbenzyl group: This step involves the alkylation of the pyrazole ring using 4-methylbenzyl chloride under basic conditions.

    Introduction of the 4-fluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazole ring is treated with 4-fluorobenzyl bromide.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context being studied.

Comparison with Similar Compounds

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Fluorobenzyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Has a different substitution pattern, which can influence its chemical and biological properties.

    1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12-2-4-13(5-3-12)11-21-17(18(22)23)10-16(20-21)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCROCWMOMDNQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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